Cas no 2137882-01-8 (Tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate)

tert-ブチル 2-(アミノメチル)-5-ブロモピリジン-3-カルボキシレートは、有機合成中間体として重要な化合物です。ピリジン骨格にブロモ基とアミノメチル基が導入された構造を持ち、医薬品や農薬の合成において有用なビルディングブロックとして機能します。特に、ブロモ基はパラジウムカップリング反応などの交差結合反応に利用可能であり、アミノメチル基はさらなる修飾が可能な点が特徴です。tert-ブチルエステル部位は保護基としての役割も果たし、合成経路の設計において柔軟性を提供します。高い純度と安定性を有し、各種官能基変換の出発材料として適しています。

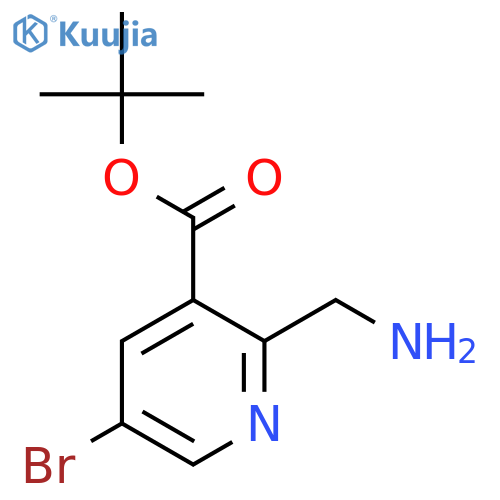

2137882-01-8 structure

商品名:Tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate

Tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2137882-01-8

- tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate

- EN300-740931

- Tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate

-

- インチ: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)8-4-7(12)6-14-9(8)5-13/h4,6H,5,13H2,1-3H3

- InChIKey: JUMFFJKSEKNADW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(CN)C(=C1)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 286.03169g/mol

- どういたいしつりょう: 286.03169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

Tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-740931-1.0g |

tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate |

2137882-01-8 | 1g |

$0.0 | 2023-06-07 |

Tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

2137882-01-8 (Tert-butyl 2-(aminomethyl)-5-bromopyridine-3-carboxylate) 関連製品

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1189426-16-1(Sulfadiazine-13C6)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量